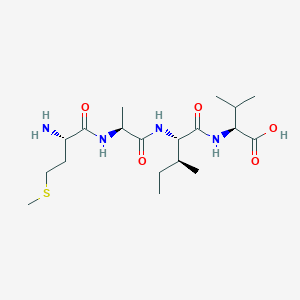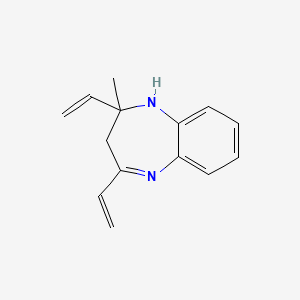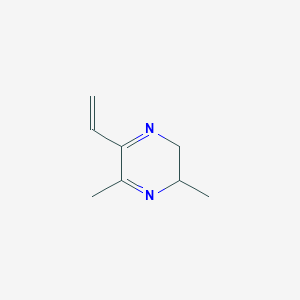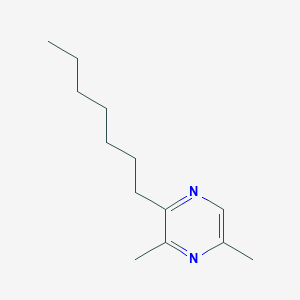![molecular formula C14H14F3NO2 B15169842 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one CAS No. 648901-29-5](/img/structure/B15169842.png)
2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyphenyl derivatives with trifluoroacetic anhydride in the presence of a base, such as pyridine, to form the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it may modulate the activity of specific proteins or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of both trifluoromethyl and methoxyphenyl groups
Eigenschaften
CAS-Nummer |
648901-29-5 |
|---|---|
Molekularformel |
C14H14F3NO2 |
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C14H14F3NO2/c1-20-12-5-3-2-4-11(12)10-6-8-18(9-7-10)13(19)14(15,16)17/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
HFXZYLZGXHBYRG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CCN(CC2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)

![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)



![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)

